2-Cyano-3,5-difluoropyridine
Overview
Description
2-Cyano-3,5-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C6H2F2N2. This compound is characterized by the presence of two fluorine atoms and a cyano group attached to a pyridine ring.
Mechanism of Action
Target of Action
It is known that 2-cyano-3,5-difluoropyridine belongs to the class of pyridine derivatives . Pyridine derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors, due to the presence of a nitrogen atom in the aromatic ring .
Mode of Action
The cyano group in the structure can easily be transformed into an amino or amide group . This transformation can lead to a variety of interactions with its targets, potentially altering their function .
Biochemical Pathways
Given the potential transformations of the cyano group, it is plausible that this compound could influence a variety of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and improve its bioavailability .
Result of Action
The potential transformations of the cyano group could lead to a variety of effects depending on the specific targets and pathways it interacts with .
Action Environment
Like other chemical compounds, factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research
Cellular Effects
It is known to be used in proteomics research , which suggests that it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be used in proteomics research , which suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3,5-difluoropyridine typically involves the fluorination of 2-cyano-3,5-dichloropyridine. One common method includes the reaction of 2-cyano-3,5-dichloropyridine with potassium fluoride in the presence of polyethylene glycol 8000 and dimethyl sulfoxide (DMSO) at 160°C for 30 minutes. After the reaction, the product is distilled under high vacuum, extracted with toluene, and dried over sodium sulfate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient fluorinating agents and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process makes it feasible for large-scale production required in various industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3,5-difluoropyridine undergoes several types of chemical reactions, including nucleophilic aromatic substitution, reduction, and cyclization. The presence of electron-withdrawing fluorine atoms makes the compound highly reactive towards nucleophiles .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of fluorine atoms with nucleophiles such as amines or thiols. Common reagents include tetra-n-butylammonium fluoride (TBAF) and dimethylformamide (DMF) as the solvent.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds.
Major Products:
- Substituted pyridines
- Aminopyridines
- Heterocyclic compounds
Scientific Research Applications
2-Cyano-3,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is utilized in the development of fluorinated analogs of biologically active molecules, which can be used as probes in biochemical studies.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential use in drug discovery and development due to their unique pharmacokinetic properties.
Industry: The compound is employed in the production of agrochemicals and materials with enhanced chemical stability and performance
Comparison with Similar Compounds
- 2-Cyano-5-fluoropyridine
- 3-Fluoro-2-pyridinecarbonitrile
- 2,4-Difluoropyridine
- 2,6-Difluoropyridine
Comparison: Compared to other fluorinated pyridines, 2-Cyano-3,5-difluoropyridine is unique due to the presence of both cyano and difluoro substituents. This combination imparts distinct reactivity and stability, making it a versatile intermediate in organic synthesis. The dual fluorination enhances its electron-withdrawing capability, which is advantageous in various chemical reactions .
Properties
IUPAC Name |
3,5-difluoropyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBIFECTHKFYKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382538 | |
Record name | 2-Cyano-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298709-29-2 | |
Record name | 2-Cyano-3,5-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Cyano-3,5-difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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